1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
Description
This compound belongs to the pyrido[4,3-d]pyrimidine class, characterized by a bicyclic core structure fused with a pyrimidine ring. The 7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl moiety is substituted at the 1-position with a propan-1-one group bearing a 4-fluoro-3-methylphenyl substituent. This structural motif is commonly associated with pharmacological activity, particularly in kinase inhibition or G protein-coupled receptor (GPCR) modulation . The fluorine atom and methyl group on the phenyl ring enhance lipophilicity and metabolic stability, while the ketone linker facilitates interactions with target proteins via hydrogen bonding .
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-12-8-13(2-4-15(12)18)3-5-17(22)21-7-6-16-14(10-21)9-19-11-20-16/h2,4,8-9,11H,3,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRXACUCRBUZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC3=NC=NC=C3C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluoro-substituted phenyl group enhances its lipophilicity and may contribute to its receptor binding properties.
Molecular Formula
- Molecular Formula : C17H18FN3O
- Molecular Weight : 299.35 g/mol
Target Proteins and Pathways
Research indicates that compounds with similar structures often interact with various protein targets, including:
- Ephrin Receptors : These proteins are implicated in cancer progression and metastasis. Compounds targeting these receptors have shown promise in inhibiting tumor growth .
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are critical in cancer therapy due to their role in nucleotide synthesis .
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to the pyrido[4,3-d]pyrimidine structure can significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance selectivity for specific targets .
Anticancer Activity
Several studies have explored the anticancer potential of pyrido[4,3-d]pyrimidine derivatives:
- A recent study identified that derivatives of pyrido[2,3-d]pyrimidines exhibit potent inhibitory activity against ENPP1, a negative regulator of the STING pathway involved in immune response against tumors . This suggests that similar derivatives could enhance anti-tumor immunity.
Antiviral Activity
Compounds structurally related to this compound have been evaluated for antiviral properties:
- Research on dihydropyrimido derivatives showed significant activity against HIV strains, indicating potential for developing antiviral therapies .
Table of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Ephrin Receptors | Tumor Growth Inhibition | |
| Anticancer | ENPP1 | Enhanced Immune Response | |
| Antiviral | HIV | Inhibition of Viral Replication |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogues, focusing on substituents, molecular weights, and biological data where available:
Key Observations:
Substituent Impact on Activity :
- The 3,4-dichlorophenyl group in the Autotaxin inhibitor (IC₅₀ = 0.796 µM) enhances potency compared to the target compound’s 4-fluoro-3-methylphenyl group, likely due to stronger hydrophobic interactions .
- Prop-2-yn-1-yloxy and triazol-4-ylmethoxy substituents (WIPO compounds) introduce alkyne or triazole moieties, which may improve target engagement via π-π stacking or hydrogen bonding .
Synthetic Accessibility: Yields for analogues range from 48% (WIPO compound ) to 83% (tert-butyl carbamate derivative ), indicating variability in reaction efficiency.
Biological Target Specificity: Solangeprasum demonstrates the importance of piperidinyl and oxolan-3-ylamino groups in GPCR6 modulation, whereas the target compound’s simpler phenyl-propanone structure may lack this selectivity .
Structural Flexibility :
- The tert-butyl carbamate in Compound 118 serves as a protective group, highlighting strategies to stabilize reactive intermediates during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
